molecular formula C19H13ClF3NO4S B2528438 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate CAS No. 337919-83-2

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate

Cat. No. B2528438
CAS RN: 337919-83-2
M. Wt: 443.82
InChI Key: FJTQOMNMUIALIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a trifluoromethyl group and a pyridinyl group . The presence of these groups bestows many of the distinctive physical-chemical properties observed with this class of compounds .


Chemical Reactions Analysis

The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a carbon-containing pyridine . These groups are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .

Scientific Research Applications

Agrochemicals

Trifluoromethylpyridines (TFMPs) serve as a key structural motif in active agrochemical ingredients. Specifically, TFMP derivatives play a crucial role in crop protection by safeguarding crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl , and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . These compounds owe their biological activities to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety.

Pharmaceuticals

Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials. The fluorine atom’s influence on drug properties, such as lipophilicity and metabolic stability, contributes to the success of these compounds .

Veterinary Products

In addition to human medicine, TFMP derivatives are used in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval, highlighting their potential in animal health .

Vapor-Phase Reactions

TFMP derivatives are also valuable in vapor-phase reactions. Their unique properties make them suitable for specific chemical transformations, contributing to the development of novel synthetic methodologies .

Biocatalysis

Efficient biocatalytic synthesis of TFMP derivatives, such as ®-[3,5-bis(trifluoromethyl)phenyl]glycidol, has been explored. These compounds find applications in various fields, including pharmaceuticals and agrochemicals .

Selinexor Production

The synthesis of selinexor (a promising anticancer drug) involves 3,5-bis(trifluoromethyl)benzonitrile as an intermediate. This compound undergoes several transformations to yield the final product. The trifluoromethyl group plays a crucial role in the drug’s activity .

Future Directions

Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of compounds like “3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate” will continue to be an important area of research.

properties

IUPAC Name

[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3NO4S/c1-12-5-7-16(8-6-12)29(25,26)28-15-4-2-3-14(10-15)27-18-17(20)9-13(11-24-18)19(21,22)23/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTQOMNMUIALIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate

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